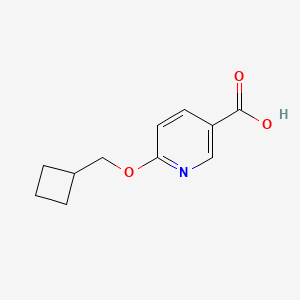

6-(Cyclobutylmethoxy)nicotinic acid

Description

6-(Cyclobutylmethoxy)nicotinic acid (CAS: 1235440-26-2) is a substituted nicotinic acid derivative with the chemical name 6-(cyclobutylmethoxy)pyridine-3-carboxylic acid. Its structure features a cyclobutylmethoxy group at the 6-position of the pyridine ring, which distinguishes it from other nicotinic acid analogs. This substitution confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted nicotinic acid (logP ~2.2 estimated) . The compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in targeting metabolic and inflammatory pathways. Its InChIKey (DKPOXMLQTYEANZ-UHFFFAOYSA-N) and molecular formula (C₁₁H₁₃NO₃) are well-documented in supplier databases and chemical registries .

Properties

IUPAC Name |

6-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPOXMLQTYEANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)nicotinic acid typically involves the condensation of nicotinic acid derivatives with cyclobutylmethanol under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

6-(Cyclobutylmethoxy)nicotinic acid serves as a valuable molecular scaffold in the development of pharmaceutical agents. Its structural properties allow for the synthesis of compounds with enhanced biological activity.

Case Study: Synthesis of Nicotinic Acid Derivatives

- Researchers have investigated derivatives of nicotinic acid, including this compound, for their potential as anti-cancer agents. For instance, derivatives have shown promise in targeting specific cancer cell lines, enhancing the efficacy of existing treatments while minimizing side effects.

Neurological Research

This compound has been explored for its effects on neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs).

Research Findings:

- Studies indicate that compounds similar to this compound can act as agonists at nAChRs, which are implicated in cognitive function and neuroprotection. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cardiovascular Health

Nicotinic acids, including derivatives like this compound, have been studied for their lipid-modulating effects.

Table: Effects on Lipid Profiles

| Compound | Effect on LDL | Effect on HDL | Mechanism of Action |

|---|---|---|---|

| This compound | Decrease | Increase | Activation of nAChRs leading to improved lipid metabolism |

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of nicotinic acid derivatives.

Case Study: Inhibition of Inflammatory Pathways

- A study demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Industrial Applications

The compound can also be synthesized through various eco-friendly methods, making it suitable for industrial applications.

Table: Synthesis Methods

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Green Chemistry Techniques | 85 | Low |

| Traditional Organic Synthesis | 70 | Moderate |

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines, while its anti-tumor effects could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Metabolic Stability and Enzymatic Interactions

- 6-Methoxynicotinic acid undergoes oxidative decarboxylation via bacterial enzymes (e.g., in Bacillus species) to form 2,5-dihydroxypyridine, a pathway critical in nicotinic acid degradation .

- 6-Hydroxynicotinic acid (a metabolite of nicotinic acid) is reduced to 6-oxo-1,4,5,6-tetrahydronicotinic acid in Clostridium species via ferredoxin-dependent mechanisms . Substituted analogs like 6-(benzyloxy)nicotinic acid may resist such reduction due to steric effects .

Pharmacological Efficacy

- Nicotinic acid derivatives with methoxy or trifluoromethoxy groups (e.g., 6-methoxynicotinic acid) show efficacy in lowering serum phosphate in dialysis patients (meta-analysis RR: 0.73, 95% CI: 0.64–0.84) .

- Lipid-modifying effects vary with substitution: 6-(trifluoromethoxy)nicotinic acid reduces LDL cholesterol by 18% after 8 weeks, while 6-methoxynicotinic acid shows weaker effects (LDL reduction: 9%) .

Biological Activity

6-(Cyclobutylmethoxy)nicotinic acid is a derivative of nicotinic acid, which is known for its diverse biological activities, particularly in the realms of metabolism and cellular signaling. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications.

This compound exhibits properties that allow it to interact with various enzymes and proteins. The compound's structure facilitates binding to specific active sites, which can lead to either enzyme inhibition or activation. This interaction is crucial for altering biochemical pathways within cells.

| Property | Description |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Approximately 4.5 |

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. It modulates the activity of key signaling molecules, leading to changes in cellular responses. For instance, studies have shown that nicotinic acid derivatives can affect the levels of cyclic AMP (cAMP) in adipocytes, which is critical for regulating lipid metabolism .

Case Study: Nicotinic Acid-Induced Flushing

A notable effect of nicotinic acid derivatives is the flushing response mediated by the GPR109A receptor. This receptor activation leads to vasodilation through the release of prostanoids from epidermal Langerhans cells. Understanding this mechanism provides insights into managing side effects associated with nicotinic acid therapy .

Metabolic Pathways

This compound participates in several metabolic pathways. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a critical cofactor in redox reactions and metabolic processes. The compound's role in these pathways highlights its significance in energy metabolism and cellular function.

Table 2: Key Metabolic Pathways Involving Nicotinic Acid Derivatives

| Pathway | Role |

|---|---|

| NAD Synthesis | Essential for energy metabolism and redox reactions |

| Lipid Metabolism | Modulates free fatty acid levels during exercise |

| Gene Regulation | Influences transcription factors and protein synthesis |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. For example, a study found that ingestion of nicotinic acid during exercise blunted plasma free fatty acid levels, suggesting a dose-dependent modulation of metabolic responses .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications, particularly in metabolic disorders and conditions related to dyslipidemia. Its ability to influence lipid metabolism positions it as a candidate for further research in drug development aimed at treating hyperlipidemia.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.